N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide
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Overview
Description
N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide is an organic compound characterized by the presence of furan rings and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide typically involves the condensation reaction between furan-2-carbaldehyde and propanediamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bonds, resulting in the desired product.
Industrial Production Methods
Industrial production of N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine groups can be reduced to form the corresponding amines.
Substitution: The furan rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(E)-pyridin-2-ylmethylideneamino]propanediamide
- N,N’-bis[(E)-thiophen-2-ylmethylideneamino]propanediamide
Uniqueness
N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide is unique due to the presence of furan rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules.
Properties
IUPAC Name |
N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c18-12(16-14-8-10-3-1-5-20-10)7-13(19)17-15-9-11-4-2-6-21-11/h1-6,8-9H,7H2,(H,16,18)(H,17,19)/b14-8+,15-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIGZIILRDTVPO-VOMDNODZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC(=O)NN=CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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